molecular formula C8H8N2O B15204856 4-(Furan-2-yl)-1-methyl-1H-imidazole

4-(Furan-2-yl)-1-methyl-1H-imidazole

Cat. No.: B15204856
M. Wt: 148.16 g/mol
InChI Key: ISRONDHGBASWKR-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-1-methyl-1H-imidazole is a heterocyclic compound that features both a furan and an imidazole ring in its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-1-methyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furylmethylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)-1-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The imidazole ring can be reduced to form imidazoline derivatives.

    Substitution: Both the furan and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions that may involve catalysts or specific solvents.

Major Products

The major products formed from these reactions include various substituted imidazole and furan derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds.

Scientific Research Applications

4-(Furan-2-yl)-1-methyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: The compound has potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    4-(Furan-2-yl)-1H-imidazole: Lacks the methyl group on the imidazole ring.

    4-(Furan-2-yl)-1-methyl-1H-pyrazole: Contains a pyrazole ring instead of an imidazole ring.

    2-(Furan-2-yl)-1H-imidazole: The furan ring is attached at a different position on the imidazole ring.

Uniqueness

4-(Furan-2-yl)-1-methyl-1H-imidazole is unique due to the presence of both a furan and a methyl-substituted imidazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

4-(furan-2-yl)-1-methylimidazole

InChI

InChI=1S/C8H8N2O/c1-10-5-7(9-6-10)8-3-2-4-11-8/h2-6H,1H3

InChI Key

ISRONDHGBASWKR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C2=CC=CO2

Origin of Product

United States

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